molecular formula C17H20F2N2O3 B5159498 N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide

N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide

カタログ番号 B5159498
分子量: 338.35 g/mol
InChIキー: AGLGBFOXGSDFJD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide, also known as TAK-659, is a novel small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications. The compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical studies for the treatment of various autoimmune and inflammatory diseases.

作用機序

BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the activation and survival of B cells. N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide selectively binds to the ATP-binding site of BTK and inhibits its activity, thereby preventing the downstream activation of the BCR signaling pathway. This leads to the suppression of B-cell activation and the production of inflammatory cytokines.
Biochemical and Physiological Effects:
In preclinical studies, N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide has been shown to effectively inhibit BTK activity in various cell types, including B cells, T cells, and macrophages. This leads to the suppression of immune cell activation and the production of inflammatory cytokines, which are key drivers of autoimmune and inflammatory diseases. Additionally, N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

One of the main advantages of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. Additionally, the compound has shown good efficacy in preclinical models of various autoimmune and inflammatory diseases, making it a promising candidate for further development. However, one limitation of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide is its relatively low solubility, which may limit its use in certain experimental settings.

将来の方向性

There are several potential future directions for the development of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide. One area of focus is the optimization of the compound's pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Additionally, further studies are needed to evaluate the safety and efficacy of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide in clinical trials, particularly in patients with autoimmune and inflammatory diseases. Finally, there is a need for the development of novel BTK inhibitors with improved selectivity and efficacy, which could potentially lead to the discovery of new therapeutic targets for the treatment of these diseases.

合成法

The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide involves a multi-step process that starts with the reaction of 5-tert-butyl-3-isoxazolylamine with 2,4-difluoroanisole in the presence of a base catalyst. This is followed by the introduction of a methyl group at the alpha position of the isoxazole ring using a Grignard reagent. The final step involves the formation of the amide bond between the isoxazole ring and the propanamide moiety using a coupling agent.

科学的研究の応用

N-(5-tert-butyl-3-isoxazolyl)-2-(2,4-difluorophenoxy)-2-methylpropanamide has been extensively studied in preclinical models of various autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, multiple sclerosis, and Sjogren's syndrome. In these studies, the compound has been shown to effectively inhibit BTK activity, which plays a critical role in the activation of immune cells and the production of inflammatory cytokines.

特性

IUPAC Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,4-difluorophenoxy)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F2N2O3/c1-16(2,3)13-9-14(21-24-13)20-15(22)17(4,5)23-12-7-6-10(18)8-11(12)19/h6-9H,1-5H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLGBFOXGSDFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)NC(=O)C(C)(C)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2,4-difluorophenoxy)-2-methylpropanamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。